



# In-Depth Technical Guide to BOC-L-phenylalanine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with **BOC-L-phenylalanine-d8**. This deuterated amino acid analog is a valuable tool in various research fields, including pharmacology, biochemistry, and drug development.

# **Physicochemical Properties**

**BOC-L-phenylalanine-d8** is the deuterated form of N-(tert-butoxycarbonyl)-L-phenylalanine. The replacement of eight hydrogen atoms with deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart. While specific data for the physical appearance of **BOC-L-phenylalanine-d8** is not readily available, it is presumed to be a white to off-white solid, similar to the non-deuterated compound.[1][2][3][4]

Table 1: Physical and Chemical Properties



Property	BOC-L-phenylalanine-d8	BOC-L-phenylalanine (non-deuterated)
Appearance	White to off-white solid (presumed)	White crystalline powder[1][2] [3][4]
Molecular Formula	C14H11D8NO4	C14H19NO4[1]
Molecular Weight	273.35 g/mol [5]	265.31 g/mol [1]
Melting Point	Not specified	85-88 °C[6]
Solubility	Not specified	Soluble in ethanol, ethyl acetate, DMF[2]
CAS Number	106881-07-6	13734-34-4[1]

# **Experimental Applications and Protocols**

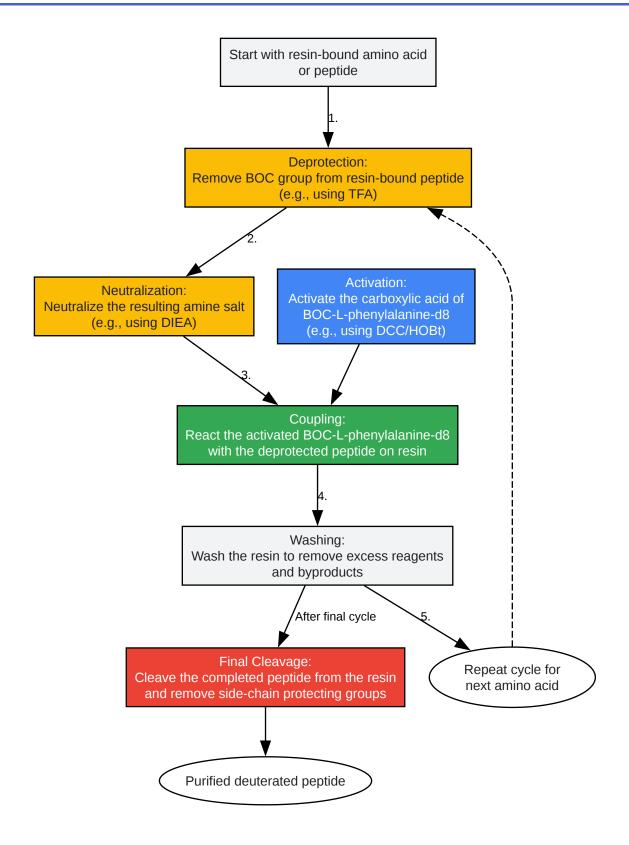
**BOC-L-phenylalanine-d8** serves as a crucial tool in peptide synthesis and as a stable isotopelabeled internal standard for metabolic studies.

### **Peptide Synthesis**

The tert-butoxycarbonyl (BOC) protecting group is widely used in solid-phase and solution-phase peptide synthesis to temporarily block the N-terminus of an amino acid.[1] This allows for the controlled, sequential addition of amino acids to a growing peptide chain. The general workflow for incorporating **BOC-L-phenylalanine-d8** into a peptide is outlined below.

Experimental Workflow: Peptide Synthesis using BOC-L-phenylalanine-d8





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Caption: General workflow for solid-phase peptide synthesis using a BOC-protected amino acid.



Protocol for BOC Protection of L-phenylalanine-d8 (General Procedure):

This protocol is adapted from standard procedures for the BOC protection of amino acids and can be applied to the deuterated analog.

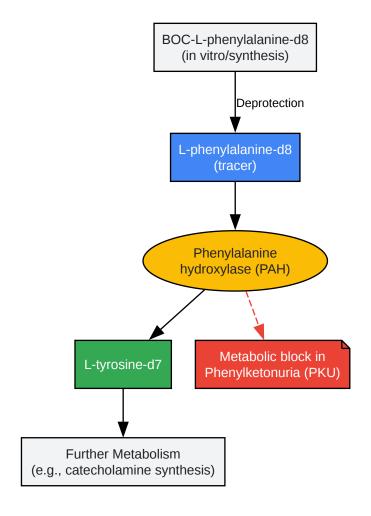
- Dissolution: Dissolve L-phenylalanine-d8 in a suitable solvent mixture, such as aqueous dioxane or a mixture of water and tert-butanol.
- Basification: Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group.
- Addition of BOC Anhydride: Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to the solution. This
  reagent will react with the nucleophilic amino group.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, acidify the mixture to a pH of approximately 2-3 using a suitable acid (e.g., citric acid or potassium bisulfate).
- Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by crystallization or chromatography.

#### **Metabolic Tracer Studies**

Deuterated amino acids are invaluable for tracing metabolic pathways due to their stability and the ease of detection by mass spectrometry. Phenylalanine-d8, in its unprotected form, is used to study the in vivo conversion of phenylalanine to tyrosine, a critical step in amino acid metabolism.[7][8] Defects in this pathway are associated with metabolic disorders such as phenylketonuria (PKU).[7]

Phenylalanine Hydroxylation Pathway





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Caption: Metabolic fate of L-phenylalanine-d8 as a tracer.

### **Spectroscopic Data (Reference)**

While specific NMR and mass spectrometry data for **BOC-L-phenylalanine-d8** are not readily available in the public domain, the data for the non-deuterated analog can serve as a useful reference. The mass spectrum of the deuterated compound will show a molecular ion peak shifted by +8 m/z units compared to the non-deuterated form. In the  $^1$ H NMR spectrum of **BOC-L-phenylalanine-d8**, the signals corresponding to the phenyl ring and the  $\beta$ -protons would be absent.

Table 2: Reference Spectroscopic Data for BOC-L-phenylalanine (non-deuterated)



Technique	Observed Signals	
<sup>1</sup> H NMR	Signals for the tert-butyl group (singlet, $\sim$ 1.4 ppm), the $\alpha$ -proton, the $\beta$ -protons, and the aromatic protons of the phenyl group.[9]	
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> ) at m/z 265. Key fragments often observed include those corresponding to the loss of the BOC group or the carboxylic acid moiety.	

## Safety and Handling

**BOC-L-phenylalanine-d8** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

#### Conclusion

**BOC-L-phenylalanine-d8** is a specialized and valuable reagent for researchers in the fields of peptide chemistry, proteomics, and metabolic research. Its use as a building block for deuterated peptides and as a precursor for metabolic tracers enables detailed investigations into protein structure, function, and metabolism. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of experiments.

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